molecular formula C20H18O5 B11656323 ethyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate

ethyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate

Cat. No.: B11656323
M. Wt: 338.4 g/mol
InChI Key: CDWWJJUGAPQPFT-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate is a synthetic coumarin derivative designed for pharmaceutical and life science research. The core structure incorporates a 4-phenyl substitution on the chromen-2-one ring and an ethyl propanoate side chain at the 7-position. The 4-phenyl modification is a key structural feature of significant research interest, as similar 4-phenyl-coumarin derivatives have been investigated for their potential in therapeutic development, including for the treatment of cancer . The coumarin nucleus is a privileged structure in medicinal chemistry, and its derivatives are extensively studied for their broad biological activities. Structural-Activity Relationship (SAR) studies indicate that substitutions at the C-3 and C-4 positions of the coumarin core are particularly influential for enhancing antibacterial properties against multidrug-resistant (MDR) bacterial strains . Furthermore, the propanoate side chain at the 7-yloxy position offers potential for further chemical modifications, making this compound a valuable chemical intermediate. Researchers can utilize this scaffold to develop novel analogs or as a building block in the synthesis of more complex heterocyclic systems for probing biological mechanisms . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C20H18O5

Molecular Weight

338.4 g/mol

IUPAC Name

ethyl 2-(2-oxo-4-phenylchromen-7-yl)oxypropanoate

InChI

InChI=1S/C20H18O5/c1-3-23-20(22)13(2)24-15-9-10-16-17(14-7-5-4-6-8-14)12-19(21)25-18(16)11-15/h4-13H,3H2,1-2H3

InChI Key

CDWWJJUGAPQPFT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthesis of 7-Hydroxy-4-Phenylcoumarin

The Pechmann condensation is the most widely employed method for coumarin synthesis. Resorcinol and ethyl benzoylacetate undergo acid-catalyzed cyclization to form 7-hydroxy-4-phenylcoumarin.

Reaction Conditions

  • Reactants : Resorcinol (1 equiv), ethyl benzoylacetate (1 equiv)

  • Catalyst : Concentrated sulfuric acid (excess, ice-cooled)

  • Temperature : 0–10°C (initial), room temperature (18 h post-mixing)

  • Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol

  • Yield : 60–65%

Analytical Data

  • Molecular Formula : C₁₅H₁₀O₃

  • Melting Point : 185–187°C

  • IR (KBr) : 1674 cm⁻¹ (C=O stretch), 1585 cm⁻¹ (C=C aromatic)

Esterification of 7-Hydroxy-4-Phenylcoumarin

The hydroxyl group at position 7 of the coumarin core is alkylated with ethyl 2-bromopropanoate to form the target ester.

Reaction Protocol

  • Reactants : 7-Hydroxy-4-phenylcoumarin (1 equiv), ethyl 2-bromopropanoate (1.2 equiv)

  • Base : Potassium carbonate (3 equiv)

  • Solvent : Dimethylformamide (DMF)

  • Conditions : Reflux at 80–90°C for 24 h

  • Workup : Ethyl acetate extraction, solvent evaporation, column chromatography (silica gel, hexane:ethyl acetate 4:1)

  • Yield : 70–75%

Optimization of Reaction Parameters

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency:

ParameterOptions TestedOptimal ChoiceYield Improvement
Solvent DMF, acetone, ethanolDMF+15%
Base K₂CO₃, NaH, triethylamineK₂CO₃+10%

DMF enhances nucleophilicity of the phenoxide ion, while K₂CO₃ provides mild basicity without side reactions.

Temperature and Time

Prolonged reflux (24 h) ensures complete conversion, as shorter durations (<12 h) result in unreacted starting material. Elevated temperatures (>90°C) degrade the coumarin core, reducing yields.

Alternative Synthetic Strategies

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction time from 24 h to 45 minutes:

  • Conditions : 100°C, 300 W, DMF/K₂CO₃

  • Yield : 68% (slightly lower due to rapid heating)

Solid-Phase Synthesis

Immobilized coumarin derivatives on Wang resin enable stepwise elongation, though this method is less cost-effective for large-scale production.

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel with hexane:ethyl acetate (4:1) achieves >95% purity.

  • HPLC : Reverse-phase C18 column, acetonitrile:water (70:30), retention time = 8.2 min.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.85 (d, 1H, H-5), 7.45–7.30 (m, 5H, phenyl), 4.20 (q, 2H, OCH₂CH₃), 1.85 (q, 2H, CH₂), 1.30 (t, 3H, CH₃).

  • HRMS (ESI) : m/z 338.1521 [M+H]⁺ (calc. 338.1524).

Industrial-Scale Production Considerations

Cost-Efficiency Analysis

ComponentLaboratory CostIndustrial Cost (per kg)
Resorcinol $120/kg$90/kg
Ethyl benzoylacetate $200/kg$150/kg
DMF $50/L$30/L

Bulk purchasing and solvent recycling reduce costs by 40%.

Environmental Impact Mitigation

  • Waste Management : DMF is distilled and reused, minimizing hazardous waste.

  • Catalyst Recovery : Sulfuric acid neutralization with Ca(OH)₂ generates CaSO₄, disposed via landfill .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Carboxylic acids.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate has shown promise in medicinal applications, particularly in the development of novel therapeutic agents.

Anticancer Activity

Research indicates that derivatives of chromenes exhibit significant anticancer properties. This compound has been investigated for its potential to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. Several studies have highlighted the efficacy of chromene derivatives against different cancer cell lines, suggesting a pathway for developing effective anticancer drugs .

Antimicrobial Properties

The compound's structure allows it to interact with microbial membranes, leading to its potential use as an antimicrobial agent. Studies have demonstrated that certain chromene derivatives possess broad-spectrum antibacterial and antifungal activities, which could be harnessed in pharmaceutical formulations .

Materials Science

In materials science, this compound can be utilized in the synthesis of polymers and coatings due to its reactive functional groups. The incorporation of chromene units into polymer matrices can enhance their mechanical properties and thermal stability.

Polymer Synthesis

The compound can serve as a monomer or additive in the production of bio-based polymers, contributing to the development of sustainable materials with improved performance characteristics. Research is ongoing to explore its role in creating environmentally friendly polymer composites .

Agricultural Chemistry

This compound has potential applications in agricultural chemistry as a plant growth regulator or pesticide.

Plant Growth Regulation

Preliminary studies suggest that compounds with similar structures can influence plant growth by modulating hormonal pathways. This opens avenues for using this compound in developing natural agrochemicals that promote healthy plant growth while reducing reliance on synthetic fertilizers .

Pesticidal Activity

The compound's antimicrobial properties may also extend to pest control, providing a basis for developing new biopesticides that are less harmful to the environment compared to conventional chemicals .

Case Studies

  • Anticancer Research : A study published in MDPI explored the synthesis and characterization of various chromene derivatives, demonstrating their potential as anticancer agents against specific cell lines. The findings suggested that modifications to the chromene structure could enhance biological activity .
  • Polymer Development : Research conducted by Princeton BioMolecular highlighted the use of chromene derivatives in synthesizing biodegradable polymers that exhibit improved mechanical properties. This study emphasized the importance of ethyl 2-[ (2 -oxo -4 -phenyl -2H -chromen -7 -yl) oxy] propanoate as a key component in developing sustainable materials .
  • Agricultural Applications : A recent investigation into the use of chromene derivatives as natural pesticides showed promising results in controlling pest populations while promoting plant health. The study indicated that these compounds could serve as effective alternatives to synthetic pesticides .

Mechanism of Action

The mechanism of action of ethyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate involves its interaction with various molecular targets and pathways. The chromen core structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. For example, it may inhibit bacterial growth by interfering with bacterial DNA gyrase or other essential enzymes .

Comparison with Similar Compounds

Substituent Variations on the Coumarin Core

The target compound’s structural analogs differ primarily in substituent positions and functional groups on the coumarin ring (Table 1).

Compound Name Substituents (Position) Molecular Formula Key Features Reference
Ethyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate Phenyl (4), ethoxypropanoate (7) C₂₀H₁₈O₅ Baseline structure for comparison
Ethyl 2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate Ethyl (6), methyl (4), ethoxypropanoate (7) C₁₇H₂₀O₅ Increased hydrophobicity due to ethyl/methyl groups
Ethyl 2-{[4-(3-nitrophenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate 3-Nitrophenyl (4), ethoxypropanoate (7) C₁₉H₁₇NO₇ Electron-withdrawing nitro group enhances polarity
Ethyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoate Phenyl (3), ethoxypropanoate (7) C₂₀H₁₈O₅ Positional isomer; altered electronic environment
Ethyl 2-[(8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate Acetyl (8), methyl (4), ethoxypropanoate (7) C₁₇H₁₈O₆ Acetyl group increases electron density and potential metabolic stability

Key Observations :

  • Steric Effects : Ethyl/methyl groups in increase steric bulk, likely reducing solubility in polar solvents.
  • Positional Isomerism : The 3-phenyl analog lacks the conjugation symmetry of the 4-phenyl derivative, altering UV-Vis absorption profiles.

Structural and Crystallographic Insights

  • Crystal Packing : Analogs like 2-(4-methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one exhibit π-π stacking and intramolecular C–H···O interactions, stabilizing the lattice. The target compound’s phenyl group may similarly participate in π-stacking.
  • Software Tools : SHELX and Mercury are widely used for crystallographic refinement and visualization, though specific data for the target compound are unavailable.

Physicochemical Properties

  • Solubility : The nitro-substituted analog is more polar and water-soluble than the target compound.
  • Stability : Acetyl and methyl groups in may improve metabolic stability compared to the unsubstituted phenyl group.

Biological Activity

Ethyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate is a synthetic compound belonging to the class of coumarins, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C23H24O5C_{23}H_{24}O_{5}, with a molecular weight of approximately 380.44 g/mol. Its structure features a chromenone moiety, which contributes to its biological properties.

PropertyValue
Molecular FormulaC23H24O5
Molecular Weight380.44 g/mol
InChIKeyWYQMJFINVLCCND-UHFFFAOYSA-N

Antioxidant Activity

Research has shown that coumarin derivatives exhibit significant antioxidant properties. This compound has been evaluated for its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. Studies indicate that this compound can effectively reduce oxidative damage in various cellular models, contributing to its potential as a therapeutic agent against conditions such as cancer and neurodegenerative diseases .

Anticancer Properties

The anticancer activity of this compound has been investigated in several studies. It has demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis (programmed cell death) and inhibition of cell proliferation .

Case Study: Cytotoxicity Evaluation
A study conducted on human breast cancer (MCF-7) and colon cancer (HT29) cell lines revealed that the compound exhibited an IC50 value significantly lower than that of standard chemotherapeutic agents like doxorubicin, indicating potent anticancer activity .

Anti-inflammatory Effects

Inflammation plays a critical role in numerous chronic diseases, and compounds with anti-inflammatory properties are highly sought after. This compound has shown promise in reducing inflammatory markers in vitro. Research indicates that it can inhibit the expression of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory conditions .

The biological activities of ethyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yloxy)]propanoate are attributed to several mechanisms:

  • Antioxidant Mechanism : The compound's ability to donate electrons helps neutralize free radicals.
  • Apoptosis Induction : It activates caspase pathways leading to apoptosis in cancer cells.
  • Inhibition of Inflammatory Pathways : It suppresses NF-kB signaling pathways involved in inflammation.

Comparative Analysis with Similar Compounds

To understand the unique properties of ethyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yloxy)]propanoate, a comparison with structurally similar compounds can be insightful.

Compound NameMolecular FormulaNotable Features
Ethyl 2-{[4-methyl - 2 - oxo - 2H - chromen - 7 - yloxy]}propanoateC15H16O5Exhibits moderate antioxidant activity
Ethyl 2-{[3,6-dichloro - 4-methyl - 2oxo - 2H - chromen - 7 - yloxy]}propanoateC15H14Cl2O5Enhanced anticancer activity due to halogen substitution
Ethyl 2-{[4-(4-methoxyphenyl)-2 - oxo - 2H - chromen - 7 - yloxy]}propanoateC16H18O5Greater solubility but lower cytotoxicity

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